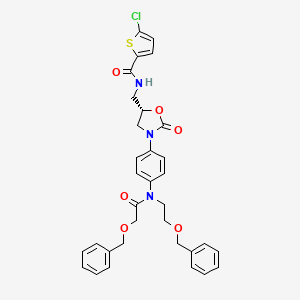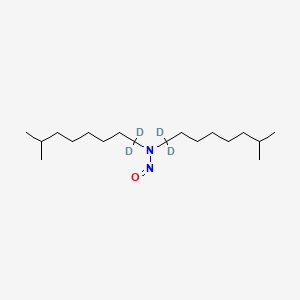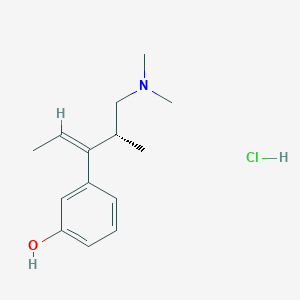
Epimedonin L
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Epimedonin L typically involves the extraction of the compound from the aerial parts of Epimedium species. The extraction process often uses methanol (MeOH) as a solvent. The isolated compound is then purified using chromatographic techniques .
Industrial Production Methods
Industrial production of this compound involves large-scale extraction from Epimedium plants. The process includes harvesting the plants, drying, and grinding them into a fine powder. The powder is then subjected to solvent extraction, followed by purification steps to isolate this compound. Advanced techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity of the compound .
化学反応の分析
Types of Reactions
Epimedonin L undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate (KMnO4).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of epoxide derivatives, while reduction can yield alcohol derivatives .
科学的研究の応用
Epimedonin L has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity of prenylflavonoids.
作用機序
Epimedonin L exerts its effects through multiple molecular targets and pathways. It is known to inhibit the formation of advanced glycation end-products (AGEs) by interacting with key enzymes involved in the glycation process. Additionally, it promotes osteoblast differentiation and proliferation by activating signaling pathways such as the Wnt/β-catenin pathway .
類似化合物との比較
Similar Compounds
- Epimedin A
- Epimedin B
- Epimedin C
Uniqueness
Epimedonin L stands out among similar compounds due to its potent inhibitory effects on advanced glycation end-products (AGEs) and its ability to promote bone health. While other prenylflavonoids like Epimedin A, B, and C share similar structures, this compound has shown superior efficacy in certain biological assays .
特性
分子式 |
C30H34O5 |
|---|---|
分子量 |
474.6 g/mol |
IUPAC名 |
5,7-dihydroxy-2-[4-hydroxy-3,5-bis(3-methylbut-2-enyl)phenyl]-8-(3-methylbut-2-enyl)chromen-4-one |
InChI |
InChI=1S/C30H34O5/c1-17(2)7-10-20-13-22(14-21(29(20)34)11-8-18(3)4)27-16-26(33)28-25(32)15-24(31)23(30(28)35-27)12-9-19(5)6/h7-9,13-16,31-32,34H,10-12H2,1-6H3 |
InChIキー |
KLCBLFWSNMJRFR-UHFFFAOYSA-N |
正規SMILES |
CC(=CCC1=CC(=CC(=C1O)CC=C(C)C)C2=CC(=O)C3=C(C=C(C(=C3O2)CC=C(C)C)O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Methyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carbonitrile](/img/structure/B13431557.png)

![6-(Trifluoromethyl)imidazo[1,5-a]pyrimidine-8-carbaldehyde](/img/structure/B13431567.png)


![(3E)-N,N-dimethyl-3-[(3R,8S)-2-tricyclo[9.4.0.03,8]pentadeca-1(15),11,13-trienylidene]propan-1-amine;hydrochloride](/img/structure/B13431571.png)

![2-[(E)-[3-[(E)-(diaminomethylidenehydrazinylidene)methyl]phenyl]methylideneamino]guanidine;dihydrochloride](/img/structure/B13431589.png)

![[(2S,3R,4R,5S,6S)-4-acetyloxy-2-methyl-5-phenylmethoxy-6-phenylsulfanyloxan-3-yl] acetate](/img/structure/B13431609.png)


![2-amino-9-[(2S,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B13431635.png)
